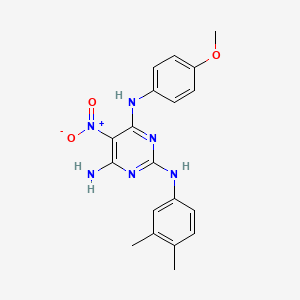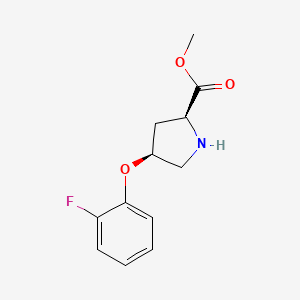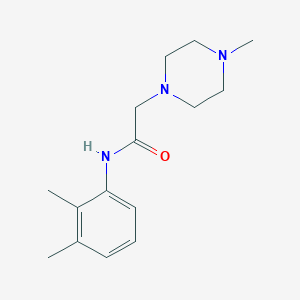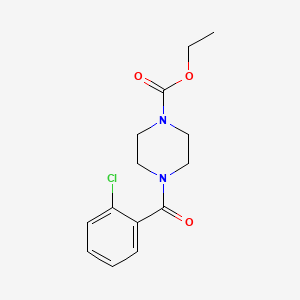![molecular formula C18H28N2O2 B12476661 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B12476661.png)
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a diethylamino group, a phenyloxan ring, and an acetamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of diethylamine with an appropriate acyl chloride or ester, followed by the introduction of the phenyloxan moiety. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the phenyloxan moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to active sites, while the phenyloxan moiety may enhance the compound’s stability and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-(diethylamino)methyl]-4-dodecylphenol
- 7-diethylamino-4-hydroxycoumarin-rhodamine B hydrazone
- 7-diethylamino-4-methyl-3,4-dihydrocoumarin
Uniqueness
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, specificity, or potency in its applications.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-20(4-2)14-17(21)19-15-18(10-12-22-13-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,19,21) |
InChI Key |
KPWFWULMMNNLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12476591.png)
![1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12476592.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476593.png)
![3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12476599.png)
![2-[N-(4-methylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12476603.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile](/img/structure/B12476614.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B12476621.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12476634.png)

![3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476636.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide](/img/structure/B12476641.png)
